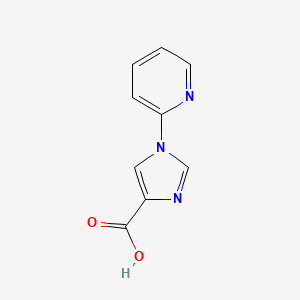

1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid

描述

1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring attached to the N1 position of an imidazole moiety, with a carboxylic acid functional group at the C4 position of the imidazole. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science.

属性

IUPAC Name |

1-pyridin-2-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-12(6-11-7)8-3-1-2-4-10-8/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDNOJXKFRTFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the formation of N-(pyridin-2-yl)amides can be achieved in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to form imidazopyridines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

化学反应分析

Types of Reactions: 1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: mCPBA in an organic solvent like dichloromethane.

Reduction: NaBH4 in ethanol or methanol.

Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid, often referred to as a pyridine-imidazole derivative, is a compound of significant interest in various scientific fields. This article explores its applications, particularly in medicinal chemistry, materials science, and catalysis, supported by comprehensive data and case studies.

Medicinal Chemistry

Antimicrobial Activity : Research has shown that derivatives of imidazole and pyridine exhibit notable antimicrobial properties. A study demonstrated that this compound displays significant activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Properties : The compound has been investigated for its anticancer effects. A case study indicated that it inhibits the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Catalysis

Catalytic Activity in Organic Reactions : The compound serves as an effective catalyst in several organic reactions, including cross-coupling reactions and oxidation processes. Its ability to stabilize transition states enhances reaction rates and yields .

Metal Complexes : Complexes formed with transition metals using this compound have shown improved catalytic performance in hydrogenation reactions, highlighting its role as a ligand in coordination chemistry .

Materials Science

Synthesis of Functional Materials : The compound can be utilized in synthesizing functional materials such as metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their high surface area and tunable porosity .

Polymer Science : Incorporating this compound into polymer matrices enhances properties such as thermal stability and mechanical strength. Research indicates that these polymers can be used in advanced coatings and composites .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. The derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly increased antimicrobial potency, suggesting pathways for drug development .

Case Study 2: Catalytic Applications

A study published in Applied Catalysis A explored the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The findings revealed that the ligand facilitated higher yields compared to traditional ligands, showcasing its potential in synthetic organic chemistry .

Case Study 3: Material Development

Research published in Advanced Functional Materials highlighted the use of this compound in creating MOFs with exceptional gas adsorption properties. These materials were tested for CO2 capture, demonstrating significant potential for environmental applications .

作用机制

The mechanism of action of 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity . Specific pathways and targets may include inhibition of enzymes involved in bacterial cell wall synthesis or modulation of receptor activity in human cells .

相似化合物的比较

Substituent Variations on the Aromatic Ring

Table 1: Comparison of Pyridine/Imidazole Derivatives

Key Insights :

- Chlorophenyl-substituted analogs () exhibit higher molecular weights and lipophilicity, making them suitable for membrane-permeable therapeutics.

Functionalized Derivatives with Oxadiazole Moieties

Table 2: Oxadiazole-Containing Analogs

Key Insights :

- The 1,2,4-oxadiazole moiety () improves metabolic stability and serves as a bioisostere for ester or amide groups, making these derivatives promising candidates for oral therapeutics.

- Substitutions like ethyl or isopropyl on the oxadiazole ring modulate steric bulk and electronic effects, influencing target selectivity .

Pyrrole and Piperidine Hybrids

Table 3: Hybrid Derivatives with Additional Heterocycles

Key Insights :

生物活性

1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a pyridine ring and an imidazole ring, which contributes to its biological activity. The presence of the carboxylic acid group at the 4-position enhances its solubility and reactivity, allowing for interactions with various molecular targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. Notably, it has been shown to act as an enzyme inhibitor or receptor modulator, potentially impacting pathways involved in disease processes such as cancer and viral infections.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Antiviral Activity : In studies involving HIV-1 integrase, derivatives of imidazole-4-carboxylic acids exhibited inhibitory effects on the enzyme's activity, suggesting potential as antiviral agents. For instance, certain derivatives showed moderate antiviral percentage inhibition in cell-based assays .

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Research indicates that it may selectively inhibit tumor cell proliferation, with some derivatives showing IC50 values in the low micromolar range against specific human tumor cell lines .

Case Study 1: HIV-1 Integrase Inhibition

A study evaluated a series of novel 1H-imidazole-4-carboxylic acids for their ability to inhibit HIV-1 integrase. Compounds were tested in an AlphaScreen assay, revealing several candidates that exceeded the 50% inhibitory threshold at concentrations of 100 µM. Notably, compounds showed selective binding to the LEDGF/p75-binding pocket rather than the active site, indicating a unique mechanism of action .

Case Study 2: Antitumor Activity

In another investigation focusing on the anticancer properties of imidazole derivatives, this compound was assessed against a panel of human tumor cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 9.8 to 44.9 nM across different cell types, including breast and ovarian cancer cells .

Data Tables

| Biological Activity | Cell Line | IC50 (μM) | Comments |

|---|---|---|---|

| Antiviral | HIV-1 Integrase | >100 | Moderate inhibition observed |

| Anticancer | MCF-7 (Breast Cancer) | 15.63 | Comparable to Tamoxifen |

| Anticancer | OVXF 899 (Ovarian Cancer) | 2.76 | High selectivity against renal cancer |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions involving pyrazole-4-carboxaldehydes, ammonium acetate, and benzil derivatives. Key factors include:

- Catalyst choice : Brønsted acidic ionic liquids (e.g., [(4-SB)T(4-SPh)PHSO4]) improve reaction efficiency and yield (84–89%) under microwave (MW) conditions compared to conventional reflux (69–95%) .

- Solvent selection : Solvent-free MW methods reduce reaction time (10–12 minutes) and enhance yield (84–91%) compared to acetic acid or ethanol reflux .

- Temperature control : MW irradiation (240 W) accelerates reaction kinetics, minimizing side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and zwitterionic forms, as demonstrated in studies of analogous imidazole-dicarboxylate systems .

- NMR spectroscopy : Confirms proton environments (e.g., pyridinyl and imidazole protons) and purity.

- Mass spectrometry : Validates molecular weight (e.g., exact mass: 226.1066 g/mol for related derivatives) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme inhibition : Derivatives like 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazoles exhibit xanthine oxidase inhibition (IC₅₀ values in µM range), suggesting potential for gout treatment .

- Coordination chemistry : The pyridinyl-imidazole scaffold forms stable metal-organic frameworks (MOFs) with transition metals (e.g., Zn²⁺, Cu²⁺), enabling applications in catalysis or sensing .

Advanced Research Questions

Q. How can researchers address contradictory results in biological activity between this compound and its derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups on the pyridinyl ring) to assess impact on enzyme binding. For example, fluorinated derivatives in showed enhanced inhibitory potency .

- Computational modeling : Use molecular docking to compare binding affinities of parent compounds vs. derivatives to target enzymes (e.g., xanthine oxidase) .

Q. What strategies are recommended for optimizing reaction conditions in multi-component syntheses involving this compound?

- Methodological Answer :

- Green chemistry approaches : Replace conventional reflux with MW irradiation or ionic liquid solvents to improve atom economy and reduce waste .

- Catalyst screening : Test alternative Brønsted acids (e.g., glutamic acid) for enhanced regioselectivity in imidazole ring formation .

- Real-time monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Q. How does the compound's coordination behavior with transition metals influence its application in materials science?

- Methodological Answer :

- Ligand design : The imidazole-4-carboxylate group acts as a polydentate ligand, forming 1D chains or 3D networks with metals. For example, zwitterionic forms in enable charge-balanced coordination polymers .

- Topological analysis : Characterize MOF porosity via BET surface area measurements to assess gas storage (e.g., CO₂) or catalytic potential .

Q. What are the critical considerations when designing derivatives of this compound for enhanced enzyme inhibition?

- Methodological Answer :

- Bioisosteric replacement : Substitute the pyridinyl ring with bioisosteres (e.g., pyrimidine) to improve metabolic stability .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carboxylate groups) required for target engagement using crystallographic data .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods to minimize inhalation of dust/particulates (GHS Category 3 respiratory hazard) .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。